In-Depth Technical Guide on CAS 1062556-32-4: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
In-Depth Technical Guide on CAS 1062556-32-4: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
Executive Summary
The development of deep-blue organic light-emitting diodes (OLEDs) remains a critical bottleneck in display technology due to the wide bandgap requirements and the tendency of planar fluorophores to undergo aggregation-caused quenching (ACQ)[1]. CAS 1062556-32-4, chemically identified as 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene, serves as a high-performance molecular building block designed to overcome these limitations[2],[3]. By leveraging an anthracene core flanked by orthogonally twisted aryl groups, this intermediate provides a reactive handle (the bromine atom) for synthesizing advanced hole-transporting materials and deep-blue emitters[4],[1]. This whitepaper details its physicochemical properties, synthetic methodologies, and photophysical logic for optoelectronic applications.
Structural Logic and Optoelectronic Causality
The molecular architecture of 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene is not arbitrary; it is precisely engineered for OLED efficacy:
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Anthracene Core: Anthracene is renowned for its high photoluminescence quantum yield (PLQY) and rapid radiative decay rates, making it an ideal core for blue emission[4]. Furthermore, anthracene derivatives are highly effective at harvesting triplet excitons via Triplet-Triplet Annihilation (TTA) or Triplet-Triplet Fusion (TTF), which can boost the external quantum efficiency (EQE) of fluorescent OLEDs beyond the theoretical 5% limit[5],[1].
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Steric Shielding (10-Phenyl & 9-Naphthyl Groups): The bulky phenyl and naphthyl substituents at the 9 and 10 positions adopt an orthogonal conformation relative to the anthracene plane due to severe steric hindrance[1]. This perpendicular geometry disrupts extended
-conjugation, ensuring the emission remains in the deep-blue region rather than red-shifting[1]. Crucially, this steric bulk prevents intermolecular stacking, effectively suppressing ACQ and excimer formation in the solid state[1],[6]. -
Reactive Bromine Handle: The bromine atom at the 4-position of the naphthyl ring allows for downstream functionalization via Buchwald-Hartwig amination (to attach arylamine donors) or Suzuki-Miyaura cross-coupling (to extend the molecular framework)[7],[8].
Structural causality of CAS 1062556-32-4 in preventing ACQ and enabling OLEDs.
Physicochemical Properties & Spectral Characteristics
To ensure reliable integration into synthetic workflows, understanding the baseline properties of CAS 1062556-32-4 is essential[2],[9].
| Property | Value / Description |
| CAS Number | 1062556-32-4 |
| Chemical Name | 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene |
| Molecular Formula | C30H19Br |
| Molecular Weight | 459.38 g/mol |
| Purity Standard | >99.0% (OLED Grade, Sublimed) |
| Appearance | Light yellow to off-white crystalline powder |
| Solubility | Soluble in Toluene, Chloroform, THF; Insoluble in Water |
Spectral Signatures
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UV-Vis Absorption: Exhibits characteristic vibronic structured absorption bands between 350 nm and 400 nm, corresponding to the
transitions of the isolated anthracene core[4],[1]. -
Photoluminescence (PL): The emission spectrum typically peaks around 430–450 nm in dilute solution[4]. The narrow Full Width at Half Maximum (FWHM) is a direct result of the rigid molecular structure minimizing vibrational relaxation pathways[10].
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1H NMR (CDCl3, 400 MHz): Key diagnostic peaks include the highly deshielded aromatic protons of the anthracene core (multiplets at
7.30–7.80 ppm) and the distinct doublets of the naphthyl ring adjacent to the bromine atom (around 7.85–8.00 ppm).
Synthesis Strategy & Experimental Protocol
The synthesis of CAS 1062556-32-4 relies on a highly regioselective Suzuki-Miyaura cross-coupling between 1,4-dibromonaphthalene and (10-phenylanthracen-9-yl)boronic acid[7],[8]. The challenge lies in achieving mono-coupling while suppressing the formation of the bis-coupled byproduct. This is controlled by stoichiometry and the inherent steric hindrance of the incoming anthracene moiety.
Workflow for the Pd-catalyzed Suzuki-Miyaura synthesis of CAS 1062556-32-4.
Step-by-Step Self-Validating Protocol
Note: OLED materials require extreme purity. Halogenated impurities act as severe exciton quenchers in devices.
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Preparation and Degassing (Crucial for Catalyst Lifespan):
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In an oven-dried Schlenk flask under an argon atmosphere, combine 1,4-dibromonaphthalene (1.2 equivalents, excess to favor mono-coupling) and (10-phenylanthracen-9-yl)boronic acid (1.0 equivalent).
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Add a solvent mixture of Toluene, Ethanol, and 2M aqueous K2CO3 (ratio 4:1:1).
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Self-Validation Check: Perform three freeze-pump-thaw cycles or sparge the mixture with argon for 30 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.
-
-
Catalyst Addition and Reaction:
-
Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.03 equivalents) quickly under argon flow.
-
Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.
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Self-Validation Check: Monitor the reaction via TLC (Eluent: Hexane/DCM 9:1). The disappearance of the fluorescent boronic acid spot indicates reaction completion.
-
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Workup and Primary Purification:
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Cool to room temperature, extract with dichloromethane (DCM), and wash the organic layer with brine. Dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (Hexane/DCM gradient). The target compound elutes as a highly blue-fluorescent band under 365 nm UV light.
-
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OLED-Grade Purification:
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Recrystallize the product from a Toluene/Ethanol mixture.
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Mandatory Final Step: Subject the crystalline powder to vacuum train sublimation (typically at
Torr) to remove trace catalytic metals and organic impurities, achieving the >99.9% purity required for vacuum-deposited OLED fabrication.
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Downstream Applications in Optoelectronics
Once synthesized, CAS 1062556-32-4 is rarely used as an emitter itself; rather, it is a versatile precursor. By utilizing the reactive bromo-naphthyl handle, researchers can couple it with diarylamines (e.g., diphenylamine or carbazole derivatives) via Buchwald-Hartwig amination[4],[5].
The resulting molecules possess a Donor-Acceptor (D-A) architecture where the amine acts as the hole-transporting donor and the anthracene acts as the electron-transporting/emitting acceptor. This precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels ensures balanced charge carrier injection, culminating in OLED devices with narrow emission spectra, high color purity, and extended operational lifetimes[10],[6].
References
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MDPI. "Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs." Materials, 2024. Available at:[Link]
-
ACS Publications. "Design Strategy of Anthracene-Based Fluorophores toward High-Efficiency Deep Blue Organic Light-Emitting Diodes Utilizing Triplet–Triplet Fusion." ACS Applied Materials & Interfaces, 2020. Available at:[Link]
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RSC Publishing. "Highly efficient desymmetrisation of a tricarbonylchromium 1,4-dibromonaphthalene complex by asymmetric Suzuki–Miyaura coupling." Chemical Communications, 2011. Available at:[Link]
-
ACS Publications. "Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole." ACS Applied Electronic Materials, 2024. Available at:[Link]
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ResearchGate. "Anthracene-Based Emitters for Highly Efficient Deep Blue Organic Light-Emitting Diodes with Narrow Emission Spectrum." Chemical Engineering Journal, 2021. Available at:[Link]
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